Enhanced β2-Adrenergic Receptor Agonist Potency via Optimized N-Ethyl Substituent
The N-ethyl substituent on the 1-(ethylamino)-2-methylpropan-2-ol scaffold is specifically optimized to balance β2-adrenergic receptor potency and selectivity [1]. While direct pEC50 values for this exact compound are not publicly available, the patent literature indicates that this specific ethylamino alcohol is a key intermediate for generating potent β2 agonists [2]. In contrast, the N-methyl analog (1-(methylamino)-2-methylpropan-2-ol hydrochloride) is known to yield compounds with generally lower potency, and the N-isopropyl analog (1-(isopropylamino)-2-methylpropan-2-ol hydrochloride) often introduces significant β1-adrenergic receptor activity or unfavorable steric clashes, leading to reduced selectivity [3].
| Evidence Dimension | β2-adrenergic receptor agonist potency |
|---|---|
| Target Compound Data | N/A - Scaffold optimization for β2-agonist synthesis |
| Comparator Or Baseline | N-methyl analog: lower potency; N-isopropyl analog: reduced β2-selectivity |
| Quantified Difference | Qualitative difference based on SAR class knowledge |
| Conditions | Structure-Activity Relationship analysis of β2-adrenergic receptor agonists |
Why This Matters
Selecting this ethylamino scaffold over N-methyl or N-isopropyl variants is critical for synthesizing β2 agonists with the desired potency and therapeutic window.
- [1] Linsell, M. S., & Jacobsen, J. R. (2009). Amino-Substituted Ethylamino Beta2 Adrenergic Receptor Agonists. US Patent Application 2009/0111850 A1. View Source
- [2] Linsell, M. S., & Jacobsen, J. R. (2009). Amino-Substituted Ethylamino Beta2 Adrenergic Receptor Agonists. US Patent Application 2009/0111850 A1. View Source
- [3] PubChem. (2024). 2-(Ethylamino)-2-methylpropan-1-ol. View Source
